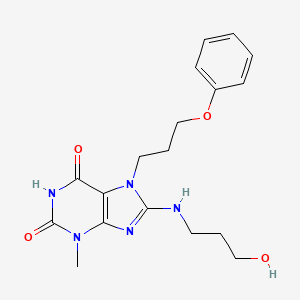![molecular formula C18H17BrN4O2 B2919413 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 1903821-68-0](/img/structure/B2919413.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H17BrN4O2 and its molecular weight is 401.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of New Derivatives
The compound serves as a precursor in the synthesis of new derivatives with potential biological activities. For instance, researchers have developed new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, demonstrating potent immunosuppressive and immunostimulatory effects on immune cells, significant inhibition of LPS-stimulated NO generation, and strong cytotoxicity against various carcinoma and leukemia cells (Abdel‐Aziz et al., 2011).
Biological Activity Screening
Derivatives synthesized from similar compounds have been screened for various biological activities. For example, derivatives exhibiting antitubercular, antiviral, and anticancer activities were identified through solid-state reactions and solvent-free conditions (Kumar & Rao, 2005). Another study focused on the modulation of carcinogen metabolizing enzymes and revealed that certain derivatives strongly induced epoxide hydrolase (mEH), glutathione S-transferases (GSTs), and quinone reductase (QR) activities, suggesting their potential in cancer prevention (Hamdy et al., 2010).
Antimicrobial Properties
A series of mannich bases derived from similar compounds have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. Some derivatives showed potent activity comparable to commercial drugs, indicating their potential as antimicrobial agents (Desai et al., 2012).
Coordination Polymers and Fluorescent Properties
The compound and its derivatives have been used in the synthesis of coordination polymers. For instance, novel 2D Cd(II) coordination polymers were synthesized, displaying unique structural features and fluorescent properties. These findings suggest potential applications in materials science and sensing technologies (Li et al., 2012).
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c19-13-5-6-17(20-9-13)25-14-7-8-22(10-14)18(24)11-23-12-21-15-3-1-2-4-16(15)23/h1-6,9,12,14H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDONJVCTOLQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

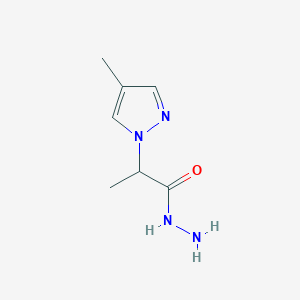
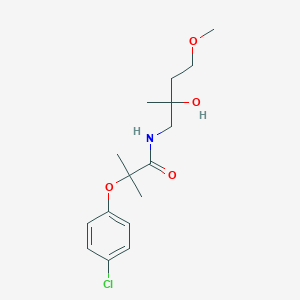
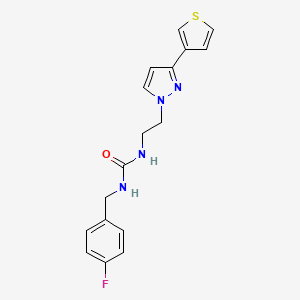
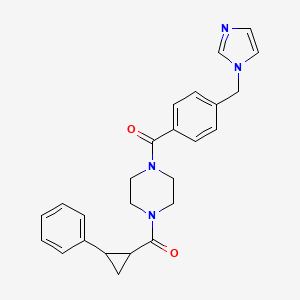
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(3,4-dichloroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2919338.png)
![1,3,5-Trimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-4-sulfonamide](/img/structure/B2919340.png)
![2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919344.png)
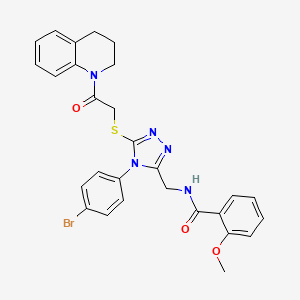
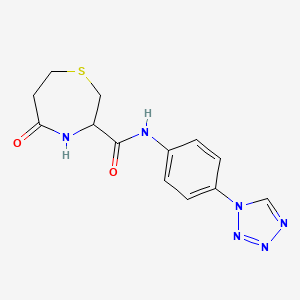
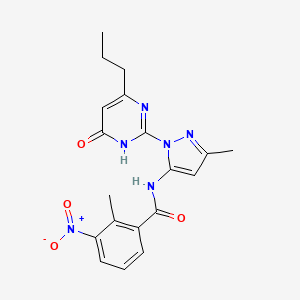


![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide](/img/structure/B2919352.png)
